2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride
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Overview
Description
“2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride” is a chemical compound with the CAS Number: 1423025-84-6 . It has a molecular weight of 335.67 and a molecular formula of C13H20BrClN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN2O.ClH/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9;/h5-8,11H,4,15H2,1-3H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 335.67 . Other physical and chemical properties such as boiling point and storage temperature are not specified in the available resources .Scientific Research Applications
Antimicrobial Applications
Research on substituted phenyl azetidines, which share structural similarities with the chemical , indicates potential antimicrobial applications. Doraswamy and Ramana (2013) synthesized compounds through a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide, leading to derivatives screened for antimicrobial activity. The characterization of these compounds through elemental analysis, IR, 1H NMR, and Mass spectral analysis suggests their relevance in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with similar functional groups offer insights into the methodologies that could be applied to 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride. For instance, the study on the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide discusses the preparation and characterization of related compounds, highlighting the potential of such chemicals in various synthetic applications (Zhou Yawen, 2004).
Biological and Pharmacological Research
Compounds with similar structures have been explored for their biological and pharmacological effects. For instance, the preparation and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides were investigated, demonstrating the potential use of such compounds in agricultural chemistry and pharmacology (Kitagawa & Asada, 2005).
Crystallography and Molecular Docking
The study of bupropion hydrobromide propanol hemisolvate, although not directly related, involves detailed crystallographic analysis, which is essential in the understanding of compound structures and their potential interactions with biological targets. Such studies can provide a framework for analyzing this compound in various biological contexts (Min Liu et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.ClH/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9;/h5-8,11H,4,15H2,1-3H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOMDQOKJGEBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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